Methyl 4-(3-hydroxypropoxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl benzoate derivatives typically involves condensation reactions. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is synthesized from methyl 4-bromobenzoate and iso-vanilline using a condensation reaction with cupric oxide as a catalyst . Similarly, methyl 4-(4-aminostyryl) benzoate is prepared and characterized, indicating the potential for various benzoate derivatives to be synthesized using different starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structures of these derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and UV-Vis, as well as single-crystal X-ray diffraction . Density functional theory (DFT) is also used to optimize molecular structures and investigate vibrational frequencies and chemical shifts . These studies provide detailed insights into the molecular geometries and electronic structures of the compounds.
Chemical Reactions Analysis
The reactivity of methyl benzoate derivatives can be complex, involving processes such as acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The chemical reactivity descriptors and thermodynamic properties of these compounds are also studied to understand their behavior in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are diverse. Some compounds exhibit liquid crystalline and fluorescence properties, with mesophase stability being affected by the length of the alkyl chain . The thermal stability of these compounds can be high, with some being stable up to 200°C . The crystal structures reveal various intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the solid-state architecture of the materials .
Scientific Research Applications
1. Crystal Growth and Material Properties
Methyl 4-hydroxybenzoate has been a subject of research in the field of crystal growth and material science. Vijayan et al. (2003) studied the growth of bulk single crystals of methyl 4-hydroxybenzoate using a slow evaporation solution growth technique. Their study included spectroscopic analysis and mechanical testing to determine the material properties of the crystals, which are crucial for various applications in materials science (Vijayan et al., 2003).
2. Mesophase Behavior of Aromatic Compounds
Research has also explored the effect of methyl substitution on the mesophase behavior of certain aromatic compounds. Naoum et al. (2015) investigated how lateral methyl substitution impacts the mesophase behavior of aryl 4-alkoxyphenylazo benzoates. This study is significant for understanding the liquid crystalline properties of these materials, which have implications in display technology and other advanced material applications (Naoum et al., 2015).
3. Catalytic Reduction Studies
In the field of catalysis, the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts has been studied by King and Strojny (1982). They used an infrared spectroscopic flow reactor to observe the reduction process, providing insights into catalytic mechanisms that could be applied in various chemical industries (King & Strojny, 1982).
4. Applications in Nucleic Acid Chemistry
Methyl 4-hydroxybenzoate derivatives have been used in the synthesis of protected ribonucleosides, as reported by Kempe et al. (1982). This research is important for the field of molecular biology, especially in the synthesis of oligoribonucleotides, which are key components in genetic research and drug development (Kempe et al., 1982).
5. Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds involving methyl 4-hydroxybenzoate derivatives is ongoing. For instance, studies have looked into the preparation and analysis of new coordination polymers and their photoluminescent properties, as reported by Wang et al. (2012). Such research contributes to the development of new materials with potential applications in optoelectronics and photonics (Wang et al., 2012).
Mechanism of Action
Mode of Action
The exact mode of action of Methyl 4-(3-hydroxypropoxy)benzoate is currently unknown due to the lack of specific studies on this compound . It’s plausible that it may interact with its targets in a manner similar to other esters, which typically act by donating or accepting a proton, leading to changes in the conformation or function of the target molecule .
Biochemical Pathways
For instance, benzoate catabolism involves the protocatechuate branch of the beta-ketoadipate pathway
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been shown to exhibit fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its ability to reach its targets, and its overall effectiveness . Specific information on how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
methyl 4-(3-hydroxypropoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKOGZHDDHKQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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